5-formyl-1-methyl-1H-pyrrole-2-carbonitrile 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 81698-03-5
VCID: VC8138302
InChI: InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3
SMILES: CN1C(=CC=C1C#N)C=O
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

CAS No.: 81698-03-5

VCID: VC8138302

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile - 81698-03-5

Description

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound belonging to the pyrrole family, which consists of heterocyclic aromatic rings. This compound is characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. The presence of a formyl group and a carbonitrile group in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Synthesis and Preparation

The synthesis of 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several routes. One common method involves the oxidation of the hydroxymethyl group in 5-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile. This process can yield either 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile or further oxidized products like 5-carboxy-1-methyl-1H-pyrrole-2-carbonitrile.

Synthetic Routes

  • Oxidation of Hydroxymethyl Group: This involves the conversion of the hydroxymethyl group to a formyl group using appropriate oxidizing agents.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can also be employed to synthesize this compound from suitable precursors.

Applications in Organic Synthesis

5-Formyl-1-methyl-1H-pyrrole-2-carbonitrile is a valuable building block in organic synthesis due to its reactive formyl and carbonitrile groups. These functional groups allow for a wide range of chemical transformations, making it useful in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Applications

  • Pharmaceutical Development: It is used in the design of novel drugs, particularly those with potential anticancer and anti-inflammatory properties.

  • Material Science: The compound is utilized in the formulation of advanced materials, such as polymers and nanomaterials, which can enhance electronic device performance.

  • Biochemical Research: It aids in understanding biological processes by facilitating studies on enzyme inhibition and receptor binding.

Safety and Handling

Handling 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile requires caution due to its potential hazards. It is classified with hazard statements such as H302, H312, and H332, indicating risks of harm if swallowed, in contact with skin, or if inhaled. Proper safety measures, including protective equipment and storage in an inert atmosphere, are recommended.

Safety Information

  • Signal Word: Warning

  • Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501

CAS No. 81698-03-5
Product Name 5-formyl-1-methyl-1H-pyrrole-2-carbonitrile
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 5-formyl-1-methylpyrrole-2-carbonitrile
Standard InChI InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3
Standard InChIKey OWIWSQGGONTSKG-UHFFFAOYSA-N
SMILES CN1C(=CC=C1C#N)C=O
Canonical SMILES CN1C(=CC=C1C#N)C=O
PubChem Compound 12914969
Last Modified Aug 20 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator